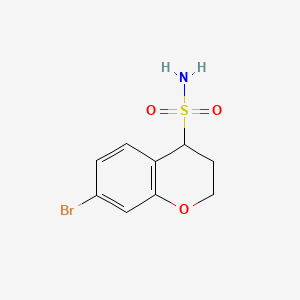
(2R)-2-bromo-4-methoxy-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-bromo-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C5H7BrO4. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-bromo-4-methoxy-4-oxobutanoic acid typically involves the bromination of 4-methoxy-4-oxobutanoic acid. One common method is to use bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the bromination reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-bromo-4-methoxy-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents at room temperature.
Reduction: NaBH4 or LiAlH4 in dry ether or THF at low temperatures.
Oxidation: KMnO4 in aqueous or alkaline medium at elevated temperatures.
Major Products
Substitution: Products like 2-hydroxy-4-methoxy-4-oxobutanoic acid, 2-amino-4-methoxy-4-oxobutanoic acid, or 2-thio-4-methoxy-4-oxobutanoic acid.
Reduction: 2-bromo-4-methoxybutan-1-ol.
Oxidation: 2-bromo-4-methoxy-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
(2R)-2-bromo-4-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-bromo-4-methoxy-4-oxobutanoic acid involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxy and carbonyl groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-bromo-4-methoxy-4-oxobutanoic acid: The enantiomer of (2R)-2-bromo-4-methoxy-4-oxobutanoic acid with similar chemical properties but different biological activity.
2-bromo-4-methoxybutanoic acid: Lacks the carbonyl group, resulting in different reactivity and applications.
4-methoxy-4-oxobutanoic acid:
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Its chiral nature also allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral resolution studies.
Eigenschaften
Molekularformel |
C5H7BrO4 |
|---|---|
Molekulargewicht |
211.01 g/mol |
IUPAC-Name |
(2R)-2-bromo-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C5H7BrO4/c1-10-4(7)2-3(6)5(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m1/s1 |
InChI-Schlüssel |
AZAOWIVCNSVXSE-GSVOUGTGSA-N |
Isomerische SMILES |
COC(=O)C[C@H](C(=O)O)Br |
Kanonische SMILES |
COC(=O)CC(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


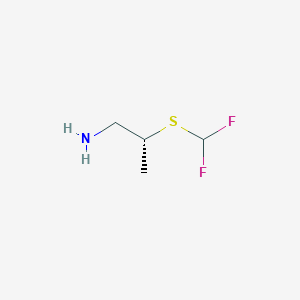
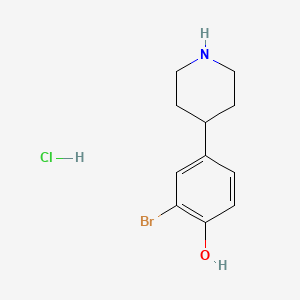
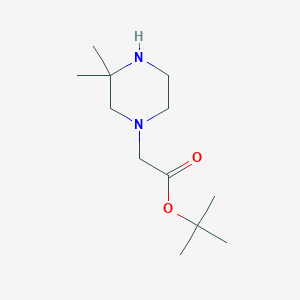

![5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B13469366.png)

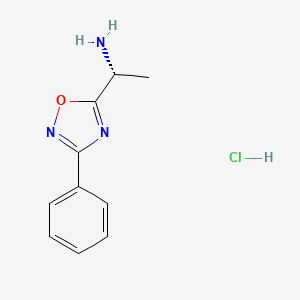
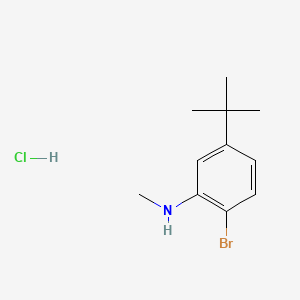
![Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B13469403.png)
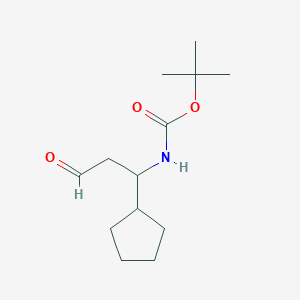
![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
